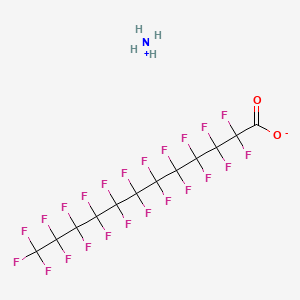

Ammonium tricosafluorododecanoate

Beschreibung

Ammonium tricosafluorododecanoate (CAS No. 3793-74-6) is a perfluoroalkyl substance (PFAS) with the chemical formula $ \text{C}{12}\text{H}{x}\text{F}{23}\text{NO}2 $, where the ammonium cation ($ \text{NH}_4^+ $) neutralizes the perfluorinated carboxylic acid group. It belongs to the long-chain PFAS category, characterized by a 12-carbon backbone fully substituted with fluorine atoms, except for the terminal carboxylic acid group. This compound is notable for its extreme chemical and thermal stability, water and oil repellency, and surfactant properties. It has historically been used in industrial applications such as firefighting foams, coatings, and polymer processing .

Eigenschaften

CAS-Nummer |

3793-74-6 |

|---|---|

Molekularformel |

C12H4F23NO2 |

Molekulargewicht |

631.13 g/mol |

IUPAC-Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |

InChI |

InChI=1S/C12HF23O2.H3N/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35;/h(H,36,37);1H3 |

InChI-Schlüssel |

CZSJYNHKKNEDDD-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ammonium tricosafluorododecanoate is typically synthesized through a fluorination reaction. The most common method involves reacting dodecanoic acid with hydrogen fluoride, followed by neutralization with ammonia to form the ammonium salt . The reaction conditions usually require controlled temperatures and pressures to ensure the complete fluorination of the dodecanoic acid.

In industrial settings, the production of this compound involves large-scale fluorination reactors where dodecanoic acid is continuously fed and reacted with hydrogen fluoride. The resulting product is then neutralized with ammonia and purified through crystallization and filtration processes .

Analyse Chemischer Reaktionen

Ammonium tricosafluorododecanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various fluorinated carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chromatographic Applications

One of the primary applications of ammonium tricosafluorododecanoate is in chromatography, particularly in high-performance liquid chromatography (HPLC).

- Separation Techniques : Researchers have developed methods for the separation of this compound using specialized HPLC columns. The Newcrom R1 HPLC column has shown effectiveness in isolating impurities and conducting preparative separations, making it suitable for pharmacokinetic studies .

- Additive Properties : The compound serves as an additive that enhances the resolution of various analytes during chromatographic processes. Its ability to interact with different phases allows for improved separation efficiency, especially for complex mixtures .

Pharmacokinetics

This compound is also being explored in the field of pharmacokinetics:

- Drug Delivery Systems : The compound's unique properties make it a candidate for use in drug delivery systems. It can facilitate the transport of pharmaceutical agents through biological membranes, enhancing their bioavailability and therapeutic efficacy.

- In Vivo Studies : In recent studies, this compound has been utilized as part of formulations designed for in vivo imaging and tracking of drug delivery systems. Its fluorinated structure allows for easier detection and monitoring using advanced imaging techniques like positron emission tomography (PET) .

Surfactant Properties

The surfactant characteristics of this compound contribute to its functionality in various industrial applications:

- Emulsification : The compound acts as an effective emulsifier, stabilizing emulsions in cosmetic and pharmaceutical formulations. Its ability to reduce surface tension enhances product stability and performance.

- Environmental Applications : Due to its surfactant properties, this compound is being investigated for use in environmental cleanup processes, particularly in the remediation of contaminated water sources by aiding in the dispersion of pollutants .

Case Study 1: Chromatographic Efficiency

A study demonstrated the application of this compound in separating complex mixtures containing various pharmaceuticals. The use of this compound as an additive significantly improved the resolution of enantiomers, showcasing its potential as a standard additive in pharmaceutical analysis.

Case Study 2: Drug Delivery Research

In a pharmacokinetic study involving non-viral gene delivery systems, this compound was incorporated into polymeric carriers to enhance nucleic acid delivery efficiency. The results indicated improved biodistribution and clearance profiles, suggesting its viability as a component in advanced therapeutic strategies .

Wirkmechanismus

The mechanism of action of ammonium tricosafluorododecanoate involves its interaction with molecular targets through its fluorinated chains. These interactions can disrupt lipid membranes, leading to changes in membrane permeability and function. The compound’s surfactant properties allow it to reduce surface tension, facilitating the formation of micelles and other structures that can encapsulate and transport various molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares ammonium tricosafluorododecanoate with structurally related ammonium perfluoroalkyl carboxylates:

| Compound | CAS No. | Chain Length (Carbons) | Fluorine Atoms | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 3793-74-6 | 12 | 23 | ~650 (estimated) | Linear perfluoroalkyl chain |

| Ammonium perfluorooctanoate (APFO, C-8) | 3825-26-1 | 8 | 15 | 431.1 | Linear perfluoroalkyl chain |

| Ammonium nonadecafluorodecanoate (PFDA-NH₄) | 3108-42-7 | 10 | 19 | 555.0 | Linear perfluoroalkyl chain |

| Ammonium octadecafluoro-9-(trifluoromethyl)decanoate | 3658-63-7 | 10 | 18 + 3 (CF₃) | 585.0 | Branched structure with terminal CF₃ group |

Key Observations :

- Chain Length : Longer chains (e.g., C12) exhibit higher thermal stability and persistence in the environment but lower solubility in water compared to shorter chains (C8) .

- Branched vs.

- Fluorine Content : Higher fluorine content correlates with enhanced hydrophobicity and chemical inertness, making C12 compounds more effective in water-repellent applications but more environmentally problematic .

Regulatory and Environmental Impact

- This compound: Classified as a Substance of Very High Concern (SVHC) under the EU’s REACH regulation due to its persistence, bioaccumulation, and toxicity (PBT) .

- Shorter Chains (C6–C8) : Increasingly regulated (e.g., U.S. EPA’s PFAS Action Plan) but still detected in global water systems .

- Branched Derivatives : Subject to less stringent regulations but monitored under evolving PFAS guidelines .

Environmental Persistence Ranking :

$$ \text{C12 (target)} > \text{C10} > \text{C8} > \text{Branched C10} $$

Research Findings

- A 2024 study highlighted that C12 PFAS exhibit a half-life exceeding 10 years in aqueous environments, significantly longer than C8 (\sim5 years) .

- Analytical methods (e.g., LC-MS/MS) detect this compound at concentrations as low as 0.1 ppt in environmental samples, underscoring its pervasive contamination .

- Replacement strategies focus on short-chain (C4–C6) and non-fluorinated alternatives, though performance trade-offs remain a challenge .

Biologische Aktivität

Ammonium tricosafluorododecanoate, a fluorinated compound, is recognized for its unique properties and potential biological activities. This article examines its biological activity, focusing on its toxicological effects, mechanisms of action, and implications for health and the environment.

- Chemical Formula : C23H38F23N

- Molecular Weight : 431.10 g/mol

- CAS Number : 3793-74-6

This compound is a salt derived from tricosafluorododecanoic acid, which belongs to a class of substances known as perfluoroalkyl substances (PFAS). PFAS are characterized by their strong carbon-fluorine bonds, making them resistant to environmental degradation.

The biological activity of this compound can be linked to its interactions with cellular pathways and receptors. Similar compounds, such as ammonium perfluorooctanoate (APFO), have been studied extensively for their effects on lipid metabolism and endocrine disruption.

-

Lipid Metabolism :

- Research indicates that exposure to PFAS can alter lipid profiles in organisms. For instance, studies on APFO have shown that it can decrease plasma triglycerides and total cholesterol levels while increasing high-density lipoprotein cholesterol (HDL-C) concentrations through mechanisms involving the activation of peroxisome proliferator-activated receptors (PPARs) .

- The activation of PPARα is significant as it plays a role in fatty acid oxidation and lipid metabolism regulation.

-

Endocrine Disruption :

- PFAS compounds have been implicated in endocrine disruption due to their ability to bind to nuclear receptors that regulate hormone signaling pathways. This can lead to altered hormone levels and reproductive toxicity.

Environmental Impact

This compound's persistence in the environment raises concerns about bioaccumulation and ecological toxicity. PFAS compounds are known for their ability to accumulate in biological systems due to their resistance to degradation.

Bioaccumulation Potential

- Studies have indicated low bioconcentration factors (BCFs) in aquatic organisms, suggesting limited accumulation in fish and other wildlife . However, marine mammals may be more susceptible due to their inefficient elimination pathways.

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Chemical Structure | Ammonium salt of tricosafluorododecanoic acid |

| Lipid Effects | Decreased triglycerides; increased HDL-C via PPAR activation |

| Toxicity Indicators | Increased liver weight; potential hepatotoxicity observed |

| Environmental Risk | Low bioaccumulation in aquatic species; risk for mammals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.